Benzyl (5-bromo-2-fluorophenyl)carbamate
CAS No.:
Cat. No.: VC13576157
Molecular Formula: C14H11BrFNO2
Molecular Weight: 324.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrFNO2 |
|---|---|
| Molecular Weight | 324.14 g/mol |
| IUPAC Name | benzyl N-(5-bromo-2-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | WKONXKBWUKZPFS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure is defined by three key components:
-
A benzyl group () attached to the oxygen of the carbamate functional group.
-
A carbamate bridge () connecting the benzyl group to the substituted phenyl ring.
-
A meta-bromo, ortho-fluoro-substituted phenyl ring, which introduces steric and electronic effects critical to its reactivity .
The IUPAC name, benzyl N-(5-bromo-2-fluorophenyl)carbamate, reflects this arrangement .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F | |
| InChIKey | WKONXKBWUKZPFS-UHFFFAOYSA-N |
Physicochemical Properties
Computed Properties
PubChem data highlight the compound’s physicochemical profile :
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3 | 3.4 | Computed via XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 38.3 Ų | Cactvs 3.4.8.18 |
| Melting Point | Not reported | – |
The relatively high XLogP3 value (3.4) suggests significant hydrophobicity, which may influence its pharmacokinetic behavior .
Biological Activity and Applications
Pharmaceutical Intermediate
Benzyl (5-bromo-2-fluorophenyl)carbamate serves as a precursor in synthesizing biologically active molecules:
-
Antibiotic Development: Used in the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic effective against Gram-positive pathogens.
-
Aldose Reductase Inhibition: Structural analogs demonstrate potential in managing diabetic complications by inhibiting aldose reductase, an enzyme implicated in glucose metabolism disorders.
Structure-Activity Relationships (SAR)
-
Halogen Effects: The bromine atom enhances electrophilic aromatic substitution reactivity, while fluorine improves metabolic stability and membrane permeability .
-
Carbamate Role: The carbamate group may act as a prodrug moiety, enabling targeted release of active metabolites.
Comparative Analysis with Structural Analogs
Table 3: Structural Analog Comparison
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Benzyl (4-bromo-2-fluorophenyl)carbamate | Bromine at position 4 vs. 5 | |
| Benzyl (5-chloro-2-fluorophenyl)carbamate | Chlorine substitution |
The 5-bromo-2-fluoro substitution pattern in the title compound confers distinct electronic and steric properties compared to analogs, influencing its reactivity and biological interactions .
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Targeted Drug Delivery: Explore conjugation with nanoparticle carriers to enhance therapeutic efficacy.
-
Green Synthesis: Develop environmentally benign synthetic routes to reduce reliance on hazardous reagents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume